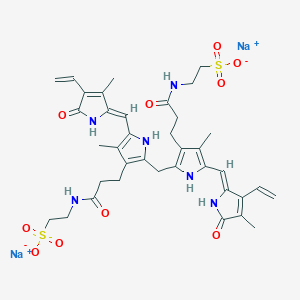

Bilirubin Conjugate ditaurate disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKDYMAMJBFOQJ-MWABKKRNSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44N6Na2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68683-34-1 | |

| Record name | Ethanesulfonic acid, 2,2'-[(2,17-diethenyl-1,10,11,19,22,23-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-diyl)bis[(1-oxo-3,1-propanediyl)imino]]bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2,2'-[(1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-diyl)bis[(1-oxopropane-3,1-diyl)imino]]bis[ethane-1-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Aspects of Bilirubin Conjugate Ditaurate Disodium Research

Nomenclature and Context within Bile Pigment Biochemistry

Bilirubin (B190676) conjugate ditaurate disodium (B8443419) is systematically named disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate. nih.gov It is also commonly referred to by synonyms such as Bilirubin Ditaurate and Taurobilirubin. caymanchem.comleebio.com

In the realm of bile pigment biochemistry, bilirubin is a key breakdown product of heme, the iron-containing component of hemoglobin in red blood cells. byjus.comnih.gov This process primarily occurs in the reticuloendothelial system. nih.gov The initial form, unconjugated bilirubin (indirect bilirubin), is lipid-soluble and requires binding to albumin for transport in the blood to the liver. byjus.com In the liver, the enzyme UDP-glucuronosyltransferase conjugates bilirubin with glucuronic acid, forming water-soluble bilirubin monoglucuronide and diglucuronide (conjugated or direct bilirubin). caymanchem.combyjus.com This conjugation process is crucial for its excretion from the body in bile and urine. caymanchem.comusbio.net

Bilirubin conjugate ditaurate disodium serves as a stable, water-soluble analog for these natural bilirubin glucuronides in research and clinical applications. caymanchem.comusbio.net It is particularly useful as a standard in diazo tests for direct bilirubin. scbt.commerckmillipore.com

Comparative Structural Analysis with Endogenous Bilirubin Conjugates

The key difference between this compound and endogenous bilirubin conjugates lies in the conjugating molecule. In the synthetic compound, taurine (B1682933) is attached to the propionic acid side chains of bilirubin, whereas in the body, glucuronic acid is used. byjus.comsigmaaldrich.com

Structural Comparison:

| Feature | This compound | Endogenous Bilirubin Conjugates (Mono- and Diglucuronide) |

| Core Structure | Bilirubin | Bilirubin |

| Conjugating Moiety | Taurine | Glucuronic Acid |

| Linkage | Amide bond to propionic acid side chains | Ester bond to propionic acid side chains |

| Solubility | Water-soluble caymanchem.com | Water-soluble byjus.com |

Despite the difference in the conjugating group, the taurine side chains in bilirubin ditaurate are similar in length to the glucuronic acids in the natural conjugates. sigmaaldrich.com This structural similarity results in comparable polarities and solvation properties, allowing bilirubin ditaurate to behave similarly to purified bilirubin glucuronides in clinical assays like the diazo test. leebio.com The conjugation in both forms disrupts the internal hydrogen bonding of the bilirubin molecule, which is essential for making it water-soluble and facilitating its elimination. nih.gov

Origin and Natural Occurrence in Biological Systems

While this compound is primarily known as a synthetically produced compound for laboratory use, a noteworthy finding is that bilirubin ditaurate (BDT) has been identified as the first bile pigment to occur naturally in the biles of certain fish species. sigmaaldrich.comsigmaaldrich.com This discovery highlights a unique biochemical pathway in these organisms.

In most vertebrates, including humans, the primary mechanism for bilirubin detoxification and excretion is through conjugation with glucuronic acid. nih.gov The resulting bilirubin glucuronides are then excreted in bile. leebio.com The natural occurrence of a taurine-conjugated form of bilirubin in some fish suggests an alternative or parallel evolutionary strategy for handling this metabolic byproduct. Research on the solution behavior of this naturally occurring BDT has shown that it self-associates in aqueous solutions. nih.gov

The synthetic version of this compound is widely used as a surrogate for the natural diglucuronide in various research applications, including studies of jaundice, hepatocellular dysfunction, and the function of transport proteins. frontierspecialtychemicals.com

Molecular and Cellular Mechanisms of Bilirubin Conjugate Ditaurate Disodium Action

Interactions with Ion Channels and Receptors

The interaction of bilirubin (B190676) conjugate ditaurate disodium (B8443419) with ion channels is a key aspect of its molecular activity.

Ligand-Gated Ion Channel Modulation (e.g., TRPM2)

Recent research has identified the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel as a direct target of bilirubin and its derivatives, including bilirubin conjugate ditaurate disodium (BDS). nih.gov BDS acts as a direct agonist to the TRPM2 channel, activating it from the extracellular side. nih.gov This is a significant finding, as TRPM2 is a non-selective cation channel permeable to calcium (Ca²⁺) and is involved in various physiological and pathological processes. nih.gov

The activation of the TRPM2 channel by BDS is comparable to that induced by bilirubin itself. nih.gov This suggests that the taurine (B1682933) conjugation does not hinder the molecule's ability to bind to and gate the channel. The fact that the non-membrane-permeable BDS can activate TRPM2 indicates that the binding site is accessible from the outside of the cell. nih.gov Studies have pinpointed a specific binding cavity on the TRPM2 channel that accommodates bilirubin and its derivatives. This interaction leads to an increase in the channel's opening probability, resulting in cation influx. nih.gov

| Parameter | Observation | Implication | Reference |

| Compound | This compound (BDS) | A water-soluble, non-membrane-permeable analog of bilirubin. | nih.gov |

| Target | TRPM2 Ion Channel | BDS directly activates the TRPM2 channel. | nih.gov |

| Mechanism | Agonist | BDS acts as a direct agonist, binding to an extracellularly accessible site. | nih.gov |

| Effect | Channel Gating | Increases the opening probability of the TRPM2 channel, leading to cation influx. | nih.gov |

Receptor Binding and Signal Transduction Pathways

Currently, there is a lack of specific research detailing the binding of this compound to other cell surface or intracellular receptors and the subsequent activation of signal transduction pathways. While the parent compound, bilirubin, has been shown to be a ligand for the aryl hydrocarbon receptor (AhR), it is not confirmed that the ditaurate conjugate shares this activity. plos.org

Enzymatic and Metabolic Pathway Perturbations

The influence of this compound on the enzymes involved in bilirubin's own metabolic pathway is an area of interest.

Influence on Heme Catabolism Enzymes

Heme catabolism is a fundamental process that leads to the production of bilirubin. This process is primarily catalyzed by two key enzymes: heme oxygenase (HO), which converts heme to biliverdin (B22007), and biliverdin reductase (BVR), which reduces biliverdin to bilirubin. frontiersin.org There is currently no direct scientific evidence to suggest that this compound influences the activity of either heme oxygenase or biliverdin reductase. The primary regulation of these enzymes appears to be at the level of gene expression and substrate availability. frontiersin.org

Modulation of Bilirubin Conjugation and Deconjugation Processes

Bilirubin conjugation, the process of adding glucuronic acid to bilirubin, is catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), rendering the molecule water-soluble for excretion. physiology.org Deconjugation, the removal of these glucuronic acid moieties, is primarily carried out by bacterial enzymes in the gut. physiology.org

There is no direct evidence to suggest that this compound modulates the activity of UGT1A1. However, research has shown that bilirubin ditaurate can be a substrate for bacterial enzymes. Specifically, the intestinal bacterium Clostridium perfringens has been shown to reduce bilirubin ditaurate. researchgate.net This indicates that the taurine conjugates can be acted upon by gut microbiota, although it is a process of reduction rather than deconjugation of a glucuronide group. researchgate.net

Cellular Transport and Distribution Dynamics

As a water-soluble and non-membrane-permeable molecule, the movement of this compound across cellular barriers is reliant on specific transport proteins. nih.gov Its distribution is therefore largely confined to the extracellular space unless actively transported into cells.

Research has demonstrated that bilirubin conjugates are substrates for various organic anion transporters. plos.org Specifically, bilirubin ditaurate has been shown to be transported by the ATP-binding cassette (ABC) transporter ABCC2, also known as multidrug resistance-associated protein 2 (MRP2). nih.gov Cryo-electron microscopy studies have provided structural insights into the binding of bilirubin ditaurate to human ABCC2. nih.gov

Furthermore, studies have shown that bilirubin ditaurate can upregulate the expression of MRP2 in human renal tubular cells. nih.gov It has also been found to interact with organic anion transporter 1 (OAT1). These findings suggest that the transport and distribution of this compound are actively regulated by a specific set of transporters, which could have implications in conditions of high bilirubin load, such as cholestasis.

| Transporter | Interaction with this compound | Cellular Location | Reference |

| ABCC2 (MRP2) | Substrate; upregulates transporter expression. | Apical membrane of hepatocytes and renal proximal tubule cells. | nih.govnih.gov |

| OAT1 | Interacts with the transporter. | Basolateral membrane of renal proximal tubule cells. |

Investigation of Transporter Protein Interactions (e.g., MRP2)

The transport of bilirubin conjugates across cellular membranes is a critical step in their excretion and is primarily mediated by ATP-binding cassette (ABC) transporters, particularly the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. nih.govsolvobiotech.com MRP2 is an efflux transporter located on the apical membrane of polarized cells like hepatocytes and renal proximal tubule cells, responsible for pumping substrates into bile or urine. solvobiotech.com

Studies using membrane vesicles have been instrumental in elucidating the interaction between bilirubin conjugates and these transporters. While much of the research has focused on the naturally occurring monoglucuronosyl and bisglucuronosyl bilirubin, the findings are considered highly relevant to bilirubin ditaurate due to its similar structure and properties. sigmaaldrich.commerckmillipore.com

Research has demonstrated that MRP2 transports bilirubin glucuronides with high affinity and efficiency. nih.gov In membrane vesicles derived from MRP1-transfected HeLa cells, mono[3H]glucuronosylbilirubin and bis[3H]glucuronosylbilirubin were transported at significant rates. nih.gov More specifically, in vesicles from human hepatoma Hep G2 cells, which predominantly express MRP2, the transport rates for monoglucuronosylbilirubin and bisglucuronosylbilirubin were 8.3 and 4.4 pmol/min per mg of protein, respectively. nih.gov Furthermore, studies with rat hepatocyte canalicular membrane vesicles, which contain the rat equivalent Mrp2, showed transport rates of 8.9 and 8.5 pmol/min per mg of protein for the mono- and bis-glucuronide forms, respectively. nih.gov Vesicles from mutant rats lacking Mrp2 showed no transport, confirming the transporter's essential role. nih.gov

The affinity of these conjugates for the transporter is high, with IC50 values for the inhibition of leukotriene C4 transport (another MRP substrate) by bilirubin glucuronides ranging between 0.10 and 0.75 µM. nih.gov Kinetic studies using membrane vesicles from cells transfected with rat or human MRP2 determined the Km for ATP-dependent transport of bilirubin glucuronides to be in the range of 0.7–0.9 μM. frontiersin.org These findings underscore the specific and efficient interaction of bilirubin conjugates with MRP2, a process central to their biliary excretion. nih.govfrontiersin.org In cases of MRP2 deficiency, such as in Dubin-Johnson syndrome, or during cholestatic liver injury, the basolateral transporter MRP3 is upregulated to facilitate the efflux of conjugated bilirubin from hepatocytes into the blood. nih.gov

Table 1: MRP-Mediated Transport Rates of Bilirubin Glucuronides

| Vesicle Source | Transporter | Substrate | Transport Rate (pmol/min/mg protein) | Reference |

|---|---|---|---|---|

| MRP1-transfected HeLa cells | MRP1 | Mono[3H]glucuronosylbilirubin | 5.3 | nih.gov |

| MRP1-transfected HeLa cells | MRP1 | Bis[3H]glucuronosylbilirubin | 3.1 | nih.gov |

| Rat hepatocyte canalicular membranes | Mrp2 | Mono[3H]glucuronosylbilirubin | 8.9 | nih.gov |

| Rat hepatocyte canalicular membranes | Mrp2 | Bis[3H]glucuronosylbilirubin | 8.5 | nih.gov |

| Human hepatoma Hep G2 cells | MRP2 | Monoglucuronosylbilirubin | 8.3 | nih.gov |

| Human hepatoma Hep G2 cells | MRP2 | Bisglucuronosylbilirubin | 4.4 | nih.gov |

Intracellular Trafficking and Compartmentalization Studies

The intracellular journey of this compound is fundamentally dictated by its physicochemical properties. As a water-soluble molecule, it is not expected to passively diffuse across lipid bilayers. sigmaaldrich.comnih.gov This is in stark contrast to unconjugated bilirubin, which is lipophilic and can readily cross cellular membranes. nih.govnih.gov

Studies have confirmed that bilirubin ditaurate is not cell-permeable and requires a facilitated transport system to enter cells. sigmaaldrich.comnih.gov Once inside the hepatocyte, for instance, its movement is directed toward the canalicular membrane for excretion into the bile. This process is believed to involve vesicular transport mechanisms. Research has indicated that certain organic anions can interfere with the biliary secretion of lipids and proteins that are transported via vesicles. nih.gov Infusion of bilirubin ditaurate in rats led to a significant decrease in the biliary secretion of immunoglobulin A, a protein known to be carried by the transcytotic vesicular pathway. nih.gov This suggests that the intracellular trafficking of bilirubin ditaurate may be linked to or can influence the broader vesicular transport system within the hepatocyte, potentially impairing the movement of these vesicles to the bile canaliculus. nih.gov

Impact on Cellular Homeostasis and Stress Responses

Bilirubin and its conjugates are increasingly recognized for their significant role in modulating cellular homeostasis, particularly in the context of stress responses. nih.govnih.gov While high concentrations of unconjugated bilirubin can be neurotoxic, physiological levels of bilirubin and its water-soluble conjugates act as potent antioxidants. nih.govresearchgate.net

Regulation of Oxidative Stress Pathways

This compound has demonstrated notable antioxidant capabilities, contributing to the regulation of cellular oxidative stress. caymanchem.comsigmaaldrich.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Bilirubin can scavenge ROS and inhibit the activity of enzymes like NADPH oxidase, a major source of cellular oxidants. sigmaaldrich.comnih.gov This antioxidant activity is a key component of its protective effects against diseases associated with oxidative stress. nih.govnih.gov The bilirubin-biliverdin redox cycle is a proposed mechanism through which bilirubin exerts its antioxidant effects, promoting cellular defense. nih.govnih.gov

Reactive Oxygen Species Scavenging

The chemical structure of bilirubin, with its conjugated double bonds and reactive hydrogen atoms, allows it to effectively scavenge a variety of reactive oxygen species. sigmaaldrich.comebay.com this compound, mimicking its natural counterparts, participates in this protective action. sigmaaldrich.com It has been shown to be a highly effective scavenger of superoxide (B77818) radicals. mdpi.com Furthermore, studies have demonstrated its ability to scavenge hypochlorous acid (HOCl), a potent oxidant produced by myeloperoxidase. This scavenging activity is crucial in mitigating the damage caused by ROS to vital cellular components. nih.govresearchgate.net

Peroxyl Radical Neutralization

Research has specifically highlighted the efficacy of bilirubin conjugates in neutralizing peroxyl radicals, which are key mediators of lipid peroxidation. nih.gov The antioxidant activity of bilirubin ditaurate disodium conjugate has been quantified in aqueous/lipid dispersions. nih.gov In these systems, it effectively traps peroxyl radicals, thereby inhibiting the chain reaction of lipid oxidation. researchgate.netnih.gov The stoichiometric factor (n), which represents the number of peroxyl radicals trapped by each antioxidant molecule, and the inhibition rate constant (kinh) are key parameters for evaluating this activity. Studies have determined these values for water-soluble bilirubin derivatives, confirming their role as potent peroxyl radical-trapping agents. nih.gov

Table 2: Antioxidant Properties of Bilirubin Derivatives

| Compound | System | Property | Finding | Reference |

|---|---|---|---|---|

| Bilirubin-ditaurate disodium conjugate (BRC) | Aqueous/lipid dispersions | Antioxidant Capacity | Contributes 5-10% to the total radical antioxidant parameter (TRAP) of human blood plasma. | nih.gov |

| Bilirubin ditaurate | In vitro | HOCl Scavenging | Offers almost complete protection against 100µM HOCl at a concentration of 25µM. | |

| Bilirubin | In vitro / In vivo | Superoxide Scavenging | Highly effective scavenger of superoxide radicals. | mdpi.com |

Protection of Cellular Components (e.g., Membrane Lipids, Neurons)

The antioxidant actions of bilirubin and its conjugates translate into the protection of critical cellular structures. By neutralizing peroxyl radicals, bilirubin ditaurate helps prevent the oxidation of membrane lipids, a process that can compromise membrane integrity and function. researchgate.netnih.gov In rat studies, the infusion of bilirubin ditaurate was found to affect the secretion of biliary lipids, including cholesterol and phospholipids, demonstrating its interaction with lipid transport and metabolism pathways which are closely linked to membrane composition. nih.gov

While much of the research on neuroprotection has focused on unconjugated bilirubin, the fundamental antioxidant properties are shared by its water-soluble conjugates. nih.govnih.gov Bilirubin has been shown to protect brain tissue from oxidative stress insults at physiological concentrations. nih.gov The ability to scavenge ROS and inhibit oxidative damage is a mechanism that ensures neuronal integrity. nih.govmdpi.com Although this compound is not readily permeable to the blood-brain barrier, its effects have been studied in contexts where it can access the central nervous system, where it has been observed to activate TRPM2 channels, similar to unconjugated bilirubin. nih.gov This suggests that should it reach neuronal tissues, it could participate in cellular signaling and protective pathways.

Influence on Inflammatory Signaling Cascades

Bilirubin, including its conjugated forms, is recognized for its potent anti-inflammatory properties, modulating key signaling pathways involved in the inflammatory response. nih.govmdpi.commdpi.com Research indicates that bilirubin can suppress inflammation by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. researchgate.netmdpi.com This inhibition leads to a downstream reduction in the production and release of several pro-inflammatory cytokines. mdpi.comresearchgate.net

Studies on various cell types, including astrocytes and macrophages, have demonstrated that bilirubin exposure can significantly temper the inflammatory cascade. In astrocytes, unconjugated bilirubin was shown to activate pathways leading to the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), but inhibition of the NF-κB pathway reduced this effect. nih.gov In macrophages, bilirubin inhibits the secretion of TNF-α and IL-6 by reducing the phosphorylation of IκB-α and p65, key steps in NF-κB activation. researchgate.net This modulation of cytokine production is a cornerstone of its anti-inflammatory action. mdpi.comresearchgate.net Furthermore, bilirubin has been observed to prevent TNF-α-induced overexpression of adhesion molecules like E-selectin and VCAM-1 in endothelial cells, further impeding the inflammatory process. mdpi.com

Table 1: Effects of Bilirubin on Inflammatory Markers

| Inflammatory Marker/Pathway | Effect of Bilirubin | Cell Type Context | Citation |

| NF-κB Pathway | Inhibition | Macrophages, Astrocytes | researchgate.netnih.gov |

| TNF-α | Reduced Secretion/Expression | Macrophages, Endothelial Cells | mdpi.comresearchgate.netnih.gov |

| IL-6 | Reduced Secretion | Macrophages | mdpi.comresearchgate.netnih.gov |

| IL-1β | Reduced Secretion | Macrophages | researchgate.netnih.gov |

| VCAM-1 | Prevents TNF-α-induced overexpression | Endothelial Cells | mdpi.com |

| E-selectin | Prevents TNF-α-induced overexpression | Endothelial Cells | mdpi.com |

Mechanisms of Cell Viability and Programmed Cell Death Modulation

This compound influences cell fate through distinct programmed cell death pathways, depending on the cell type and conditions.

This compound is a potent inducer of eryptosis, the suicidal death of erythrocytes (red blood cells). nih.govexlibrisgroup.com This process is characterized by cell shrinkage, membrane blebbing, and the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the cell membrane. nih.govnih.gov The exposure of PS acts as a signal for macrophages to recognize and clear the damaged erythrocytes from circulation. nih.gov

The primary mechanisms triggered by conjugated bilirubin involve two key events:

Calcium (Ca²⁺) Influx: Exposure of erythrocytes to conjugated bilirubin leads to a rapid influx of extracellular Ca²⁺. nih.govexlibrisgroup.comresearchgate.net This increase in cytosolic Ca²⁺ is a critical activator of downstream eryptotic events, including the activation of scramblases which are responsible for PS externalization. nih.gov

Sphingomyelinase Activation and Ceramide Formation: Bilirubin activates acid sphingomyelinase, an enzyme that catalyzes the breakdown of sphingomyelin (B164518) in the cell membrane to produce ceramide. nih.govexlibrisgroup.commdpi.com Ceramide, a bioactive lipid, contributes significantly to the structural reorganization of the membrane and the induction of eryptosis. researchgate.netmdpi.com

These two pathways, Ca²⁺ influx and ceramide formation, work in concert to ensure the effective execution of eryptotic cell death. nih.govnih.gov

Table 2: Key Molecular Events in Bilirubin-Induced Eryptosis

| Molecular Event | Description | Citation |

| Ca²⁺ Influx | Triggers a rapid increase in intracellular calcium concentration upon exposure to conjugated bilirubin. | nih.govexlibrisgroup.comresearchgate.net |

| Phosphatidylserine (PS) Translocation | Increased intracellular Ca²⁺ activates scramblase enzymes, leading to the exposure of PS on the outer cell membrane. | nih.govnih.gov |

| Sphingomyelinase Activation | Bilirubin stimulates the activity of acid sphingomyelinase. | nih.govexlibrisgroup.com |

| Ceramide Formation | Activated sphingomyelinase leads to the production of ceramide, which alters membrane properties and promotes cell death. | exlibrisgroup.comresearchgate.netmdpi.com |

| Cell Shrinkage | A morphological characteristic of eryptosis, partly driven by ion channel activation. | nih.gov |

Apoptosis Pathways (e.g., in Thymus Cells)

While specific studies on this compound in thymus cells are limited, research in other cell types, such as neurons, provides insight into the apoptotic mechanisms induced by bilirubin. Unconjugated bilirubin has been shown to induce apoptosis via the mitochondrial pathway. nih.gov This pathway involves the release of mitochondrial cytochrome c into the cytosol, which subsequently activates caspase-3. nih.gov Activated caspase-3 is a key executioner enzyme that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Furthermore, bilirubin was found to diminish the mitochondrial transmembrane potential and increase the levels of the pro-apoptotic protein Bax associated with the mitochondria. nih.gov In a different context, factors present in the serum of tumor-bearing mice were found to induce apoptosis in thymocytes, a process involving the Fas/FasL system and the activation of caspases, as well as changes in the expression of apoptosis-related genes like p53, bax, and bcl-2. nih.gov These findings suggest that bilirubin compounds can engage core apoptotic machinery, although the precise pathway may be cell-type dependent.

The modulation of sphingomyelinase activity is a central mechanism in the action of this compound, particularly in the context of eryptosis. nih.gov As detailed previously, conjugated bilirubin exposure directly stimulates the activity of acid sphingomyelinase in erythrocytes. nih.govexlibrisgroup.com This enzymatic activation leads to the generation of ceramide from sphingomyelin. researchgate.netmdpi.com Ceramide is a critical second messenger that can initiate and amplify cell death signals. mdpi.com The pro-eryptotic effects of various stimuli can be mimicked by the addition of exogenous sphingomyelinase or cell-permeable ceramides, highlighting the crucial role of this pathway. mdpi.com Therefore, the ability of bilirubin to activate sphingomyelinase is a key determinant of its capacity to induce programmed cell death in erythrocytes. nih.gov

Pharmacokinetic and Biotransformation Research in Experimental Models

Absorption Kinetics and Bioavailability Studies in Animal Models

Studies in rat models have provided valuable insights into the absorption kinetics and bioavailability of Bilirubin (B190676) Conjugate ditaurate disodium (B8443419) following various administration routes.

Research in anesthetized Wistar rats with cannulated bile ducts, jugular veins, and portal veins has demonstrated the dynamics of Bilirubin Conjugate ditaurate disodium in both systemic and portal circulation. Following intraduodenal administration, the compound's concentration increased in both systemic and portal blood, with peak concentrations observed at 180 and 30 minutes, respectively. Notably, the concentration of this compound was significantly higher in the portal circulation compared to the systemic circulation at 30 and 90 minutes post-administration.

The systemic bioavailability of this compound after intraduodenal administration was found to be 2.0%. In comparison, intraperitoneal administration resulted in a significantly higher absolute bioavailability of 33.1%. Following intravenous administration, plasma concentrations of the compound decreased exponentially over time.

Interactive Table: Pharmacokinetic Parameters of Bilirubin Ditaurate in Rats

| Administration Route | Peak Plasma Time (Systemic) | Peak Plasma Time (Portal) | Systemic Bioavailability |

| Intraduodenal | 180 min | 30 min | 2.0% |

| Intraperitoneal | 90 min | - | 33.1% |

| Intravenous | 2 min | - | - |

Data derived from studies in Wistar rats.

Specific studies investigating the intestinal permeability of this compound using in vitro models such as Caco-2 cell monolayers are not extensively available in the reviewed scientific literature. The Caco-2 cell line, derived from human colon adenocarcinoma cells, is a well-established model for predicting the intestinal absorption of various compounds. While the general principles of passive diffusion and carrier-mediated transport across the intestinal barrier are well-studied, dedicated research on the specific mechanisms governing the transport of this compound across these monolayers is required to fully elucidate its intestinal absorption pathway. It is known that endogenous conjugated bilirubin is not readily absorbed from the intestine due to its water solubility and molecular size. youtube.com

Distribution Profiles in Tissues and Biological Fluids

Following administration, this compound is distributed to various biological fluids, primarily plasma and bile. Studies in rats have shown its presence in both systemic and portal venous plasma. jci.org The primary site of uptake from the circulation is the liver, where it is subsequently processed for excretion. usbio.net In studies involving infusions of unconjugated bilirubin in rats, conjugated bilirubin was recovered from plasma and urine. jci.orgnih.gov However, detailed quantitative studies on the specific distribution of exogenously administered this compound into various other tissues and organs are not extensively documented in the available literature.

Excretion Pathways and Elimination Kinetics

The primary route of excretion for this compound is through the bile. Following intravenous administration in rats, the compound and its metabolites appear in the bile. After intraduodenal administration, approximately 4.6% of the administered dose is excreted in the bile. Intraperitoneal administration leads to the biliary excretion of about 34% of the dose. The excretion of the compound into bile is an active process mediated by transport proteins located on the canalicular membrane of hepatocytes. Specifically, the multidrug resistance-associated protein 2 (MRP2) is a key transporter responsible for the secretion of conjugated bilirubin and its analogs into the bile. nih.govyoutube.com

In addition to biliary excretion, a fraction of conjugated bilirubin can be transported back into the sinusoidal blood from hepatocytes via the multidrug resistance-associated protein 3 (MRP3). nih.gov This can then be taken up again by hepatocytes through the action of organic anion transporting polypeptides (OATP1B1 and OATP1B3) or be eliminated via the urine. researchgate.netteachmephysiology.com Studies in isolated rat kidneys have demonstrated that conjugated bilirubin can be secreted into both the tubules and the venous compartments. nih.gov

Metabolite Identification and Biotransformation Pathways

Once in the intestine, conjugated bilirubin undergoes biotransformation by the gut microbiota. A study investigating the metabolism of this compound by the intestinal bacterium Clostridium perfringens demonstrated that the compound can be reduced without the hydrolysis of the taurine (B1682933) moiety. This process resulted in the identification of three novel taurine-conjugated urobilinoids. nih.gov This indicates that the core structure of the bilirubin molecule is metabolized by bacterial enzymes, while the taurine conjugates can remain intact. The primary enzyme responsible for the conjugation of bilirubin in the liver is UDP-glucuronosyltransferase 1A1 (UGT1A1), which attaches glucuronic acid to the bilirubin molecule. nih.gov While this compound is a synthetic analog with taurine instead of glucuronic acid, its interaction with hepatic metabolic enzymes has not been fully characterized.

Analytical and Methodological Approaches in Bilirubin Conjugate Ditaurate Disodium Research

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in the analysis of bilirubin (B190676) conjugate ditaurate disodium (B8443419), providing the means to separate it from other related compounds and impurities.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of bilirubin and its conjugates, offering superior sensitivity and accuracy compared to older methods like the van den Bergh reaction. Reverse-phase HPLC is a particularly effective technique for separating various bilirubin fractions. nih.gov In this approach, a non-polar stationary phase is used with a more polar mobile phase.

Methodologies often involve the use of a C18 column and a gradient elution system. For instance, a mobile phase starting with a higher concentration of an aqueous buffer (e.g., ammonium (B1175870) acetate) and gradually increasing the proportion of an organic solvent like methanol (B129727) allows for the separation of bilirubin conjugates based on their polarity. nih.gov The elution order typically sees the more polar diconjugates eluting before the monoconjugates and unconjugated bilirubin. nih.gov Detection is commonly performed using a UV-Vis detector set at the maximum absorbance wavelength for bilirubin, which is around 450 nm. nih.govshimadzu.com

The purity of bilirubin conjugate ditaurate disodium can be ascertained by analyzing the resulting chromatogram. A single, sharp peak at the expected retention time would indicate a high degree of purity, while the presence of other peaks would signify impurities or degradation products. Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a reference standard. nih.gov

Table 1: Illustrative HPLC Parameters for Bilirubin Conjugate Analysis

| Parameter | Typical Value/Condition |

| Column | Reverse-phase C18 |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium acetate) and organic solvent (e.g., methanol) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV-Vis at ~450 nm |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry (MS)-Based Approaches (e.g., LC-MS/MS Validation)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally powerful tool for the validation and sensitive quantification of bilirubin conjugates. nih.gov This technique offers high specificity and allows for the accurate identification and measurement of compounds even at very low concentrations. nih.gov

In LC-MS/MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For validation of this compound, the observed mass would be compared to its calculated molecular weight. Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This fragmentation pattern provides a unique "fingerprint" for the molecule, confirming its identity.

LC-MS/MS methods have been successfully developed for the quantification of bilirubin glucuronides, which are structurally analogous to the ditaurate conjugate. nih.gov These methods are sensitive enough to measure concentrations in the nanomolar range and are invaluable for in vitro studies of bilirubin metabolism. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) in Related Metabolomics Research

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, bilirubin and its conjugates, including this compound, are non-volatile due to their polar nature and high molecular weight. shimadzu.com Therefore, their direct analysis by GC is not feasible.

To make these compounds amenable to GC analysis, a chemical derivatization step is necessary to increase their volatility. sigmaaldrich.com A common derivatization technique is trimethylsilylation (TMS), where active hydrogens in polar functional groups (like hydroxyl and carboxyl groups) are replaced with non-polar trimethylsilyl (B98337) groups. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. sigmaaldrich.com

Once derivatized, the volatile bilirubin conjugate can be separated by GC and detected by a flame ionization detector (FID). GC-FID is a robust and widely used technique in metabolomics for the quantitative analysis of a broad range of metabolites. nih.govnih.gov While not a primary method for the routine analysis of this compound itself, understanding its potential application within the broader context of metabolomics research, where multiple classes of compounds are analyzed simultaneously, is relevant. The analysis of structurally related compounds, such as taurine-conjugated bile acids, has been performed using GC after appropriate derivatization. researchgate.net

Spectroscopic Techniques for Characterization and Monitoring

Spectroscopic methods are instrumental in the fundamental characterization and routine monitoring of this compound solutions.

UV/Vis Spectroscopy for Quantification

UV/Visible (UV/Vis) spectroscopy is a straightforward and widely used method for the quantification of bilirubin and its conjugates. These molecules exhibit strong absorbance in the visible region of the electromagnetic spectrum, which is responsible for their characteristic yellow-orange color.

This compound, like other bilirubin species, has a primary absorbance maximum (λmax) at approximately 450 nm. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the quantification of the compound by measuring its absorbance at this wavelength and comparing it to a standard curve. It is important to note that the exact λmax can be influenced by the solvent environment.

Table 2: UV/Vis Absorbance Properties of this compound

| Property | Value |

| Maximum Absorbance (λmax) | ~450 nm |

| Molar Absorptivity | Dependent on solvent and pH |

Spectral Analysis in Color Imaging for Detection

Recent advancements have explored the use of spectral analysis of color images for the non-invasive detection of bilirubin. sigmaaldrich.com These methods typically involve capturing a digital image of a sample, such as a test strip that has reacted with the sample, and analyzing the color components (e.g., Red, Green, Blue - RGB values).

The principle behind this technique is that the intensity of a specific color channel can be correlated with the concentration of bilirubin. For instance, in some systems, the green channel has shown a strong correlation with direct bilirubin concentration. sigmaaldrich.com This approach offers the potential for rapid and point-of-care testing. While primarily developed for biological samples, the underlying principles of correlating spectral data from images to concentration could be adapted for monitoring solutions of this compound in certain applications. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Metabolomics Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used in metabolomics to identify and quantify metabolites in biological samples. nih.gov It is a non-destructive method that provides detailed information about the molecular structure and dynamics of compounds. ucl.ac.uk In the context of bilirubin research, NMR has been instrumental in elucidating the structures of bilirubin conjugates and their derivatives. nih.gov

The technique is based on the magnetic properties of atomic nuclei. nih.gov In metabolomics, proton (¹H) NMR is widely used due to its high sensitivity and the abundance of hydrogen atoms in metabolites. nih.govnih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals in complex spectra and to establish connections between different atoms within a molecule, which is crucial for structural elucidation. nih.gov

Research has utilized NMR to study the conformation of bilirubin and its derivatives in solution, revealing how these molecules exist and interconvert between different shapes. nih.gov For instance, NMR spectra have been used to confirm the structure of synthetic bilirubin conjugates like ditaurobilirubin, a compound structurally similar to this compound. sigmaaldrich.com By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can obtain precise information about the three-dimensional structure and hydrogen bonding within these molecules. nih.govnih.gov This level of detail is critical for understanding how bilirubin conjugates interact with other molecules and biological systems.

The reproducibility and quantitative nature of NMR make it an essential tool in clinical metabolomics for identifying biomarkers and understanding metabolic pathways. ucl.ac.uk Databases such as the Human Metabolome Database (HMDB) are used to compare experimental NMR data with known metabolite signatures for identification. nih.gov

| NMR Technique | Application in Bilirubin Research | Key Findings |

| 1D ¹H NMR | Identification and quantification of bilirubin and its conjugates. | Provides a rapid overview of the metabolic profile. |

| 2D COSY | Elucidation of proton-proton correlations within the molecule. | Helps in assigning specific proton signals to the molecular structure. nih.gov |

| 2D HMBC | Determination of long-range proton-carbon correlations. | Crucial for confirming the connectivity of the entire molecular skeleton. |

| NOE Spectroscopy | Study of spatial proximity between protons. | Provides insights into the 3D conformation and intramolecular hydrogen bonding of bilirubin molecules. nih.gov |

Cell-Based In Vitro Assay Systems

Permeability Assays (e.g., Caco-2 cell monolayers)

Permeability assays using Caco-2 cell monolayers are a standard in vitro model for predicting the intestinal absorption of compounds. medchemexpress.com Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions, mimicking the barrier properties of the intestinal epithelium. medchemexpress.comsigmaaldrich.com These assays are used to assess both passive diffusion and active transport mechanisms across the intestinal barrier. sigmaaldrich.com

In a typical Caco-2 assay, the cells are cultured on a semi-permeable membrane in a Transwell™ insert, which separates an apical (top) and a basolateral (bottom) compartment, corresponding to the intestinal lumen and the bloodstream, respectively. sigmaaldrich.com The test compound, such as this compound, is added to the apical side. After a specific incubation period, the concentration of the compound in the basolateral compartment is measured to determine its rate of transport across the monolayer. medchemexpress.com The apparent permeability coefficient (Papp) is calculated to quantify this rate. sigmaaldrich.com

This model is versatile and allows for the investigation of various transport phenomena:

Passive Diffusion: The movement of a compound across the cell membrane driven by a concentration gradient.

Active Transport: The carrier-mediated transport of a compound, which can be against a concentration gradient.

Efflux: The active pumping of a compound out of the cell, often mediated by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). sigmaaldrich.com

To determine if a compound is subject to efflux, the assay can be run in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 typically indicates active efflux. sigmaaldrich.com Furthermore, specific inhibitors of efflux transporters can be used to confirm their involvement. sigmaaldrich.comsigmaaldrich.com While Caco-2 cells express various transporters, they notably lack high levels of certain metabolic enzymes like CYP3A4, which can be a limitation of the model. medchemexpress.com

| Assay Parameter | Description | Relevance for Bilirubin Conjugate Research |

| Apparent Permeability (Papp) | The rate of flux of a compound across the cell monolayer. sigmaaldrich.com | Predicts the potential for intestinal absorption of the conjugate. |

| Efflux Ratio (ER) | The ratio of basolateral-to-apical Papp to apical-to-basolateral Papp. sigmaaldrich.com | Indicates if the conjugate is actively transported out of intestinal cells. |

| Transepithelial Electrical Resistance (TEER) | A measure of the integrity and tightness of the cell monolayer. pressbooks.pub | Ensures the reliability and validity of the permeability data obtained. pressbooks.pub |

Gene Expression and Protein Analysis in Cell Lines (e.g., RT-PCR, Western Blot)

The investigation of how bilirubin and its conjugates affect cellular processes often involves analyzing changes in gene and protein expression. Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR or RT-qPCR) and Western Blot are fundamental tools for this purpose. practicalbiology.orgnih.gov

Reverse Transcription-Quantitative PCR (RT-qPCR) is a highly sensitive method used to measure the levels of specific messenger RNA (mRNA) transcripts, which reflects the expression level of a gene. researchgate.net The process involves two main steps: first, RNA isolated from cells is converted into complementary DNA (cDNA) through reverse transcription. researchgate.net Second, the cDNA is amplified in a quantitative PCR reaction, and the amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of mRNA. researchgate.net Studies have used this technique to show that bilirubin can regulate the expression of genes involved in inflammation, cell signaling, and metabolism. For example, bilirubin administration has been shown to decrease the expression of inflammatory genes like VCAM-1, ICAM-1, LOX-1, and iNOS in the heart tissue of rats. thermofisher.com

Western Blot (also known as immunoblotting) is used to detect and quantify specific proteins in a sample. The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. The binding of the antibody is then detected, often through a chemiluminescent or fluorescent signal, providing information on the presence and relative amount of the protein. In the context of bilirubin research, Western blot can be used to validate findings from gene expression studies by confirming that changes in mRNA levels translate to changes in the corresponding protein levels. For instance, it could be used to measure the protein levels of transporters like MRP2 or OATP1B1, which are involved in bilirubin metabolism, in response to treatment with a bilirubin conjugate. sserc.org.uk

| Technique | Analyte | Information Provided | Application Example in Bilirubin Research |

| RT-qPCR | mRNA | Quantitative measurement of gene expression levels. researchgate.net | Assessing the effect of bilirubin conjugates on the transcription of inflammatory or metabolic genes. thermofisher.com |

| Western Blot | Protein | Detection and relative quantification of specific proteins. | Determining the impact of bilirubin conjugates on the abundance of key transport proteins (e.g., MRP2, OATP1B1). sserc.org.uk |

Erythrocyte Hemolysis and Cell Death Assays (e.g., Annexin (B1180172) V-binding, Ca2+ Influx)

To understand the cytotoxic potential of bilirubin and its conjugates, researchers employ various cell-based assays that measure cell viability and the mechanisms of cell death, such as apoptosis and necrosis.

Erythrocyte Hemolysis Assay: This assay assesses the ability of a compound to damage red blood cell (erythrocyte) membranes, leading to the release of hemoglobin (hemolysis). The effect of unconjugated bilirubin on human erythrocytes has been shown to be concentration-dependent. nih.gov At low concentrations (1 x 10⁻⁷ to 1 x 10⁻⁵ mol/L), bilirubin can protect red blood cells against hypotonic hemolysis, a process where cells swell and burst in a low-salt solution. nih.gov However, at higher concentrations, it induces hemolysis and membrane disruption. nih.gov This assay is relevant for assessing the potential toxicity of this compound to red blood cells.

Cell Death Assays: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two major forms of cell death.

Annexin V-binding Assay: This is a standard method for detecting early-stage apoptosis. ucl.ac.uk In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. libretexts.org During apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS. ucl.ac.uklibretexts.org Cells are typically co-stained with a viability dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes (necrotic or late-stage apoptotic cells). westmont.edu This allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). westmont.edu

Calcium (Ca²⁺) Influx: Changes in intracellular calcium concentration can be a critical signal in the induction of cell death. Bilirubin has been shown to cause a concentration-dependent inhibition of Ca²⁺/calmodulin-dependent kinase II activity in vitro, a process that is linked to delayed neuronal cell death. Measuring intracellular Ca²⁺ influx, often using fluorescent calcium indicators, can provide insights into the mechanisms by which a compound like this compound might trigger cell death pathways.

| Assay | Purpose | Endpoint Measured | Finding with Unconjugated Bilirubin |

| Erythrocyte Hemolysis | Measures red blood cell membrane damage. | Release of hemoglobin. | Protects at low concentrations, causes hemolysis at high concentrations. nih.gov |

| Annexin V-binding | Detects early-stage apoptosis. ucl.ac.uk | Externalization of phosphatidylserine. ucl.ac.uk | Bilirubin can induce apoptotic cell death. nih.gov |

| Calcium Influx | Investigates a key signaling event in cell death. | Changes in intracellular Ca²⁺ concentration. | Bilirubin can inhibit Ca²⁺-dependent kinase activity. |

Biochemical Assays for Functional Analysis

Oxidative Stress Biomarker Quantification

Research into the broader physiological roles of bilirubin has increasingly focused on its antioxidant properties. Studies have investigated the relationship between serum bilirubin levels and various markers of oxidative stress and inflammation. A notable study involving healthy individuals and patients with different forms of atherosclerosis demonstrated a significant correlation between serum bilirubin concentrations and the body's antioxidant capacity. nih.gov

In a study population that included healthy subjects and patients with premature myocardial infarction, chronic ischemic heart disease, and peripheral artery disease (PAD), several key biomarkers were assessed. nih.gov These included standard serum biochemistry, UGT1A1 genotypes, total antioxidant status (TAS), and a panel of pro- and anti-inflammatory chemokines. nih.gov The findings revealed that all patient groups with atherosclerosis had markedly lower serum bilirubin and TAS compared to the healthy control group. nih.gov Conversely, levels of high-sensitivity C-reactive protein (hsCRP) and most of the analyzed proinflammatory cytokines were significantly higher in the atherosclerotic groups. nih.gov

Table 1: Serum Bilirubin and Oxidative Stress/Inflammation Markers in Atherosclerosis

This table presents a summary of findings comparing biomarkers between healthy controls and patients with various forms of atherosclerosis. Note that "significantly lower" or "much higher" indicates a statistically significant difference (p < 0.05) as reported in the source study.

| Biomarker | Finding in Atherosclerotic Groups vs. Healthy Controls | Associated Condition(s) |

| Serum Bilirubin | Significantly lower | Premature Myocardial Infarction, Chronic Ischemic Heart Disease, Peripheral Artery Disease |

| Total Antioxidant Status (TAS) | Significantly lower | Premature Myocardial Infarction, Chronic Ischemic Heart Disease, Peripheral Artery Disease |

| High-Sensitivity C-Reactive Protein (hsCRP) | Much higher | Premature Myocardial Infarction, Chronic Ischemic Heart Disease, Peripheral Artery Disease |

| Proinflammatory Cytokines | Much higher | Premature Myocardial Infarction, Chronic Ischemic Heart Disease, Peripheral Artery Disease |

Diazo Reaction-Based Methods for Bilirubin Measurement

The quantification of bilirubin and its fractions is fundamental in clinical diagnostics and research, with the diazo reaction being one of the most established methods. oup.comd-nb.info This colorimetric method is based on the reaction of bilirubin with a diazotized sulfanilic acid solution (diazo reagent). precisionbiomed.in In this reaction, conjugated bilirubin, also known as direct bilirubin, readily couples with the diazo reagent to form a colored product called azobilirubin. precisionbiomed.inspinreact.com The intensity of the resulting color, which can be measured spectrophotometrically, is proportional to the concentration of direct bilirubin in the sample. precisionbiomed.inspinreact.com

This compound is particularly relevant in this context as it is recognized as a suitable standard for direct bilirubin in diazo-based assays. merckmillipore.comsigmaaldrich.comscbt.commerckmillipore.com Its chemical behavior in these tests is similar to that of purified bilirubin glucuronides isolated from human bile. merckmillipore.comsigmaaldrich.commerckmillipore.com This makes it an invaluable tool for calibrating and validating these analytical methods.

Several variations of the diazo method exist, such as the Jendrassik-Gróf method, which utilizes an accelerator like caffeine (B1668208) to facilitate the reaction of both conjugated and unconjugated bilirubin for total bilirubin measurement. nih.gov Studies have verified that the Jendrassik-Gróf method can quantitatively measure the bilirubin-equivalent content in ditaurobilirubin. nih.gov

The analytical performance of modern diazo-based assays is a subject of ongoing evaluation to ensure accuracy and precision. For instance, studies evaluating new diazo methods on automated analyzers report on key performance indicators like precision and method comparison. oup.com These evaluations often involve spiking human serum samples with conjugated bilirubin to assess the assay's response across different concentrations. oup.com

Table 2: Example of Method Comparison for a Diazo-Based Direct Bilirubin Assay

This table illustrates typical data from a method comparison study, showing the correlation of a new diazo assay against an existing commercial method. The regression equation and correlation coefficient (r²) indicate the degree of agreement between the two methods.

| Parameter | Details |

| Test Method (y) | New Diazo-Based Direct Bilirubin Assay |

| Comparative Method (x) | Commercially Available Direct Bilirubin Assay |

| Number of Samples (n) | 15 |

| Regression Equation | y = 0.988x + 0.024 |

| Correlation Coefficient (r²) | 0.982 |

Disparities can sometimes be observed between results from diazo methods and other techniques, such as enzymatic assays that use bilirubin oxidase. d-nb.info Research has shown that such differences may be more pronounced in samples containing a high proportion of conjugated bilirubin, highlighting the need for well-characterized standards like this compound to investigate and understand these variations. d-nb.info

Development and Validation of Research Standards

The accuracy and consistency of bilirubin measurements heavily rely on the availability of high-quality, reliable standards. This compound serves as a crucial research standard, particularly for the measurement of direct-reacting bilirubin. merckmillipore.comsigmaaldrich.commerckmillipore.com It is commercially available as a solid and is noted for its suitability as a direct bilirubin standard in diazo tests due to its reactivity, which mimics that of natural bilirubin glucuronides. merckmillipore.comsigmaaldrich.com

The development and validation of analytical methods for bilirubin often involve the use of this compound. For example, it has been utilized to spike patient samples to evaluate icterus interference in various biochemical assays. sigmaaldrich.comsigmaaldrich.com It is also used to prepare test pools of conjugated bilirubin to screen for interference in assays designed to quantify other analytes in serum or plasma. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The validation of new bilirubin assays, such as modern diazo-based methods on clinical chemistry analyzers, includes performance evaluations according to established protocols like those from the Clinical and Laboratory Standards Institute (CLSI). oup.com These validation studies assess parameters such as precision (repeatability and within-lab precision) and method comparison, often using samples spiked with conjugated bilirubin to cover a range of concentrations. oup.com

Furthermore, the establishment of candidate reference methods, such as the Jendrassik-Gróf method for total bilirubin, depends on well-characterized standards. nih.govnih.gov Studies have confirmed that ditaurobilirubin is a suitable surrogate calibrator for conjugated bilirubin in such endpoint assays due to its water solubility, relative stability when lyophilized with human serum, and the high precision with which it can be determined. nih.gov Although it is stable as a lyophilized solid, it is important to note that this compound is unstable in solution and should be reconstituted just prior to use. merckmillipore.comsigmaaldrich.comsigmaaldrich.com

Table 3: Properties and Applications of this compound as a Research Standard

This table summarizes the key characteristics and uses of this compound in a research and analytical setting.

| Property/Application | Description |

| Chemical Form | Solid, disodium salt. sigmaaldrich.com |

| Solubility | Soluble in water (e.g., 10 mg/mL). sigmaaldrich.com |

| Stability | Unstable in solution; should be reconstituted immediately before use. merckmillipore.comsigmaaldrich.comsigmaaldrich.com Packaged under inert gas. sigmaaldrich.com |

| Primary Use | Suitable as a direct bilirubin standard in diazo reaction-based tests. merckmillipore.comsigmaaldrich.comscbt.commerckmillipore.com |

| Validation Applications | Used to spike samples to assess icterus interference. sigmaaldrich.comsigmaaldrich.com |

| Used to prepare test pools for screening bilirubin interference in other assays. sigmaaldrich.comsigmaaldrich.com | |

| Behavior in Assays | Behaves similarly to purified bilirubin glucuronides from human bile in diazo tests. merckmillipore.comsigmaaldrich.commerckmillipore.com |

| Role in Method Development | Serves as a surrogate calibrator for conjugated bilirubin in the development and validation of analytical methods. nih.gov |

Experimental Model Applications of Bilirubin Conjugate Ditaurate Disodium

Models of Oxidative Stress-Induced Pathologies

Bilirubin (B190676) and its conjugated derivatives are recognized for their potent antioxidant properties. sigmaaldrich.comnih.gov Bilirubin conjugate ditaurate disodium (B8443419) is utilized in experimental models to investigate the mechanisms of protection against oxidative stress, a key factor in numerous pathologies.

In models of vascular endothelial damage, bilirubin has been shown to protect against oxidant-induced insults. nih.gov It can inhibit the activity of NADPH oxidase (NOX) enzymes, a major source of cellular reactive oxygen species (ROS), and directly quench superoxide (B77818) anions. nih.gov This action helps prevent the formation of the highly damaging oxidant peroxynitrite. nih.gov

A specific water-soluble analogue, bilirubin ditaurate (BRT), has been studied in ex vivo models using human platelets. Research shows that BRT significantly reduces mitochondrial ROS production in platelets, demonstrating its capacity to scavenge reactive oxygen species and protect cellular components from oxidative damage. southtees.nhs.uk Studies on retinal degeneration, where oxidative stress is a key contributor to photoreceptor cell death, have also highlighted the protective effects of bilirubin, linking it to a broader endogenous antioxidant defense system. leebio.com

| Experimental Model | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Ex vivo human platelets | Mitochondrial ROS Production | Exposure to ≤10 μM BRT significantly reduced agonist-stimulated mitochondrial ROS production. | southtees.nhs.uk |

| Vascular Endothelial Cells | Inhibition of Oxidant Sources | Bilirubin demonstrates an inhibitory effect on NOX enzymes and quenches superoxide anions. | nih.gov |

| Retinal Degeneration Mouse Model (rd10+/+) | Photoreceptor Protection | Increased serum bilirubin levels protect rod and cone photoreceptors from oxidative damage. | leebio.com |

Models of Inflammation and Immune Dysfunction

The immunomodulatory and anti-inflammatory effects of bilirubin are actively investigated using its stable conjugates. researchgate.net These models explore how bilirubin influences immune cell function and inflammatory signaling pathways. In endothelial cell models, bilirubin has been observed to prevent the tumor necrosis factor-alpha (TNF-α)-induced overexpression of key adhesion molecules like E-selectin and VCAM-1, which are crucial for the recruitment of inflammatory cells. nih.gov

Platelets, which play a role in both hemostasis and inflammation, have been a key model for studying these effects. In studies using ex vivo human platelets, bilirubin ditaurate (BRT) was shown to inhibit key processes in platelet activation that are linked to the inflammatory response. southtees.nhs.uk Specifically, BRT exposure significantly attenuated the release of substances from both dense and alpha granules, which contain a variety of pro-inflammatory mediators. southtees.nhs.uk

| Experimental Model | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| Ex vivo human platelets | Alpha Granule Exocytosis | ≤35 μM BRT significantly inhibited P-selectin surface expression, a marker of alpha granule release. | southtees.nhs.uk |

| Dense Granule Exocytosis | ≤35 μM BRT significantly inhibited ATP release, a marker of dense granule exocytosis. | southtees.nhs.uk | |

| Endothelial Cells | Adhesion Molecule Expression | Bilirubin prevents TNF-α-induced overexpression of E-selectin and VCAM-1. | nih.gov |

Gastrointestinal System Models (e.g., Gut Barrier Compromise in Bile Duct Ligation)

Bilirubin conjugates are implicated in maintaining gastrointestinal homeostasis, and their effects are studied in models of gut barrier dysfunction. sigmaaldrich.com The bile duct ligation (BDL) model in rats is a common approach to induce cholestasis and study its consequences, including compromised gut barrier function. sigmaaldrich.comwebmd.com In this model, the obstruction of the bile duct leads to an accumulation of bile constituents, including conjugated bilirubin, in the liver and systemic circulation. webmd.com

Research has shown that bile pigments, including conjugated forms, play a role in modulating the integrity of the gut barrier in the BDL rat model. sigmaaldrich.com In vitro studies using human intestinal Caco-2 cell monolayers have further explored this relationship. While these studies often use unconjugated bilirubin, they demonstrate that bilirubin can increase the permeability of the intestinal epithelium by causing a reversible rearrangement of tight junction proteins like occludin. This effect is dependent on the redox state of the bilirubin molecule. The enterohepatic circulation, where conjugated bilirubin is hydrolyzed by gut microbiota back to the unconjugated form for reabsorption, is a critical process influencing the amount of bilirubin present in the gut.

Neurological Research Models (e.g., Ischemic Brain Damage)

While high concentrations of unconjugated bilirubin are known to be neurotoxic and can cause neurological damage, the study of bilirubin in neurological research also involves investigating its potential protective effects, which are linked to its antioxidant properties. nih.gov Models of bilirubin-induced neurological damage (BIND), such as the Gunn rat, are used to understand the molecular basis of bilirubin neurotoxicity, where mechanisms like oxidative stress play a significant role.

Although bilirubin conjugate ditaurate disodium is not typically used to induce damage, its properties are relevant for studying neuroprotection in models of ischemic brain injury where oxidative stress is a major component of the pathology. The ability of bilirubin to act as an antioxidant suggests its potential to mitigate the neuronal damage seen in such conditions. nih.govleebio.com However, it is also noted that high levels of bilirubin can be damaging to certain neuronal and glial cells, particularly those that are immature. leebio.com

Genetic Toxicity and Mutagenesis Assays (e.g., Salmonella typhimurium Reverse Mutation Assay)

This compound and other bile pigments are evaluated for their anti-genotoxic and antimutagenic properties using established toxicological assays. sigmaaldrich.com The Salmonella typhimurium reverse mutation assay (Ames test) is a standard method used for this purpose.

Studies have confirmed the in vitro antigenotoxic properties of bile pigments. sigmaaldrich.com Research using the Salmonella assay demonstrated that bile pigments, including conjugated bilirubin, can protect against DNA damage. The mechanism appears to be twofold: the pigments can intercept mutagens extracellularly, preventing them from reaching the bacterial DNA, and they can also be absorbed by the bacterial cells to exert intracellular protective effects, particularly against frameshift mutations.

| Assay Feature | Observation | Inferred Mechanism | Reference |

|---|---|---|---|

| Bacterial Absorption | HPLC analysis confirmed that Salmonella typhimurium absorbs bile pigments in a concentration-dependent manner. | Prerequisite for intracellular effects. | |

| Anti-mutagenic Effect | Plate concentrations of bile pigments were inversely associated with the genotoxicity of tested mutagens. | Extracellular interception of mutagens and intracellular inhibition of mutations. | |

| Mutation Type Specificity | Protection against frameshift mutation in strain TA98 was strongly dependent on bacterial absorption of the pigments. | Specific intracellular inhibition of frameshift mutations. |

Erythrocyte Homeostasis and Dysfunction Models

Bilirubin originates from the breakdown of heme from senescent red blood cells. nih.gov Conversely, bilirubin itself can impact erythrocyte survival. This compound is used as an experimental tool to study these effects in models of erythrocyte dysfunction, particularly eryptosis (suicidal erythrocyte death), which contributes to anemia in certain disease states like hepatic failure. researchgate.netleebio.com

In vitro exposure of human erythrocytes to conjugated bilirubin (ditaurate conjugate, disodium salt) has been shown to induce the characteristic features of eryptosis. leebio.com This provides a direct model to study the molecular mechanisms of bilirubin-induced anemia.

| Experimental Model | Parameter Investigated | Key Finding Using Bilirubin Conjugate | Reference |

|---|---|---|---|

| In vitro Human Erythrocytes | Eryptosis Induction | Exposure to the conjugate induced suicidal erythrocyte death, marked by an increased percentage of annexin (B1180172) V-binding cells. | leebio.com |

| Calcium Influx | The conjugate triggered a rapid influx of Ca2+ into erythrocytes. | leebio.com | |

| Enzyme Activation | The conjugate stimulated sphingomyelinase activation, leading to ceramide formation and phosphatidylserine (B164497) translocation. | researchgate.netleebio.com |

Investigation of Drug-Bilirubin Interactions in Research Settings

A primary and widespread application of this compound in research and clinical settings is as a standard for evaluating analytical interference. High levels of bilirubin in patient samples (icterus) can interfere with various clinical chemistry assays, leading to inaccurate measurements of other analytes.

Because this compound is stable, water-soluble, and behaves similarly to the natural bilirubin glucuronides found in human bile, it is an ideal material for this purpose. researchgate.netnih.gov It is used to "spike" or add to patient samples to create test pools with known concentrations of conjugated bilirubin. These spiked samples are then used to challenge and validate the robustness of diagnostic assays, ensuring that they provide accurate results even in the presence of high bilirubin levels. This application is crucial for the quality control and development of reliable laboratory tests.

| Application Area | Purpose | Rationale | Reference |

|---|---|---|---|

| Clinical Chemistry Assays | Standard for testing icterus (bilirubin) interference. | Behaves similarly to purified bilirubin glucuronides from human bile in diazo tests. | researchgate.net |

| Assay Development & Validation | Used to prepare test pools to screen for bilirubin interference. | Stable, water-soluble compound allows for preparation of reliable standards. | |

| Analyte Quantification | Used as a standard to test interference in assays quantifying various serum/plasma analytes. | Ensures accuracy of other diagnostic tests in jaundiced samples. | nih.gov |

Synthetic Chemistry and Analog Development for Research Purposes

Synthetic Pathways to Bilirubin (B190676) Conjugate Ditaurate Disodium (B8443419)

Bilirubin conjugate ditaurate disodium is a synthetic, water-soluble derivative of bilirubin designed to mimic the endogenous bilirubin glucuronides found in the body. caymanchem.comechelon-inc.com Its synthesis is a crucial process for producing a stable and reliable standard for research and diagnostic applications. merckmillipore.commerckmillipore.com The identity of the commercially available synthetic conjugate as predominantly a ditaurobilirubin (DTB) disodium salt has been confirmed through analytical techniques including liquid chromatography, elemental analyses, and nuclear magnetic resonance spectroscopy. nih.gov

The fundamental synthetic strategy involves the chemical conjugation of unconjugated bilirubin (UCB) with taurine (B1682933). Specifically, taurine side chains are attached to the propionic acid groups located at the C8 and C12 positions of the bilirubin backbone. sigmaaldrich.com This reaction transforms the water-insoluble, lipophilic unconjugated bilirubin into a highly water-soluble ditaurine derivative. leebio.comnih.gov The process disrupts the internal hydrogen bonds that make unconjugated bilirubin insoluble, thereby increasing its hydrophilicity. nih.gov

The chemical reaction is an amidation, where the carboxylic acid functional groups of bilirubin's propionic acid side chains are covalently linked to the primary amine group of taurine, forming an amide bond. This process creates a molecule whose solubility and chromatographic behavior are comparable to natural bilirubin glucuronides. leebio.com The resulting product, this compound, behaves similarly to purified bilirubin glucuronides from human bile in diazo tests, making it a suitable surrogate calibrator for conjugated bilirubin. merckmillipore.comnih.gov

Derivatization Strategies for Structural-Activity Relationship Studies

The development of analogs through derivatization is a key strategy for investigating the structure-activity relationships (SAR) of bile pigments like bilirubin. For this compound, these studies would aim to understand how specific structural modifications affect its physicochemical and biological properties, such as antioxidant capacity, solubility, and interaction with transporters.

Derivatization strategies can be broadly categorized based on the part of the molecule being modified: the taurine side chains or the core tetrapyrrole structure of bilirubin. Research on analogous compounds, such as bile acids, provides a framework for these potential modifications. Studies on ursodiol analogs, for example, involved modifying the side chain to prevent deconjugation and 7-dehydroxylation by intestinal bacteria. nih.gov Such studies have shown that side chain configuration is critical in the processes of conjugation and deconjugation. nih.gov

For this compound, derivatization could involve:

Side-Chain Modification : Replacing taurine with other amino acids (e.g., glycine, which is also used in natural bile acid conjugation) or synthetic amino acid analogs to alter polarity, charge, and steric bulk.

Backbone Modification : Altering the vinyl groups or other substituents on the pyrrole (B145914) rings of the bilirubin core. This could modulate the electronic properties of the molecule and its susceptibility to oxidation.